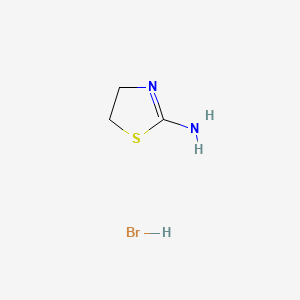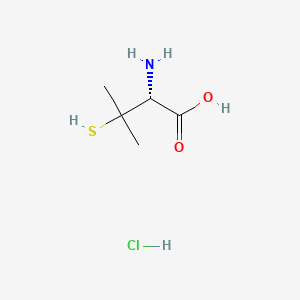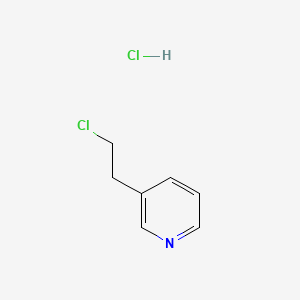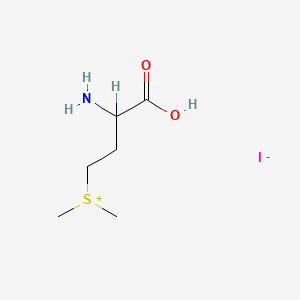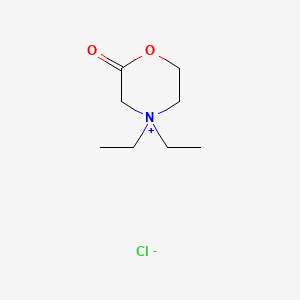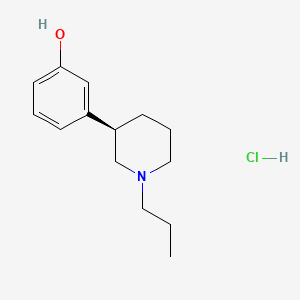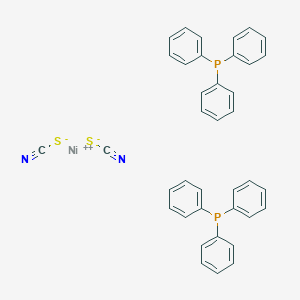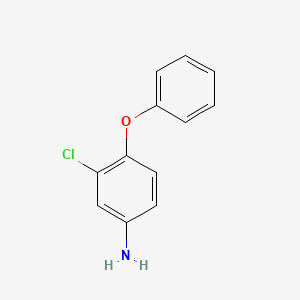
3-Chloro-4-phenoxyaniline
Übersicht
Beschreibung
3-Chloro-4-phenoxyaniline is a chemical compound with the molecular formula C12H10ClNO and a molecular weight of 219.67 . It is used in various laboratory experiments and research, particularly in the field of materials science.
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-phenoxyaniline consists of a benzene ring with a chlorine atom and an amino group attached to it. This structure is further connected to another benzene ring through an oxygen atom .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
3-Chloro-4-phenoxyaniline, as a derivative of 4-phenoxyaniline, has been studied in the context of crystal structures. Dey and Desiraju (2004) explored the isomorphism of 4-phenoxyaniline derivatives, including chloro and other halogenated forms, highlighting their significance in structural chemistry (Dey & Desiraju, 2004).
Pharmacological Effects of Related Compounds
Chlorogenic Acid (CGA), a phenolic acid structurally related to 3-Chloro-4-phenoxyaniline, exhibits various biological and pharmacological effects. Naveed et al. (2018) emphasize CGA's therapeutic roles, including antioxidant, hepatoprotective, and anti-inflammatory activities, which could have parallels in 3-Chloro-4-phenoxyaniline research (Naveed et al., 2018).
Analytical Chemistry Applications
Granata and Argyropoulos (1995) used a related compound, 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, for quantitative NMR analysis of lignins. This indicates potential applications of 3-Chloro-4-phenoxyaniline in analytical chemistry, particularly in NMR spectroscopy (Granata & Argyropoulos, 1995).
Electrochemical and Spectroscopic Characterization
Shahzad et al. (2014) explored the electrochemical and spectroscopic properties of chlorohydroxyanilines, compounds closely related to 3-Chloro-4-phenoxyaniline. Their work demonstrates the potential of such compounds in developing rechargeable batteries and biosensors (Shahzad et al., 2014).
Environmental Chemistry and Electro-oxidation
Song et al. (2010) studied the electrochemical oxidation of chlorinated phenols, including 4-chloro-3-methyl phenol. The findings suggest that 3-Chloro-4-phenoxyaniline could have applications in environmental chemistry, particularly in water treatment and pollutant degradation processes (Song et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-chloro-4-phenoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJFBKCMYYAWHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277571 | |
| Record name | 3-CHLORO-4-PHENOXYANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-phenoxyaniline | |
CAS RN |
5335-29-5 | |
| Record name | 3-CHLORO-4-PHENOXYANILINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2914 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-CHLORO-4-PHENOXYANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-hydroxy-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B1346055.png)
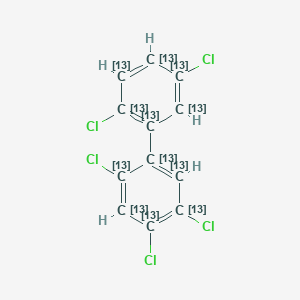
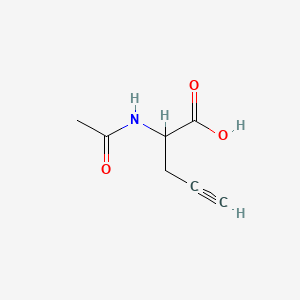
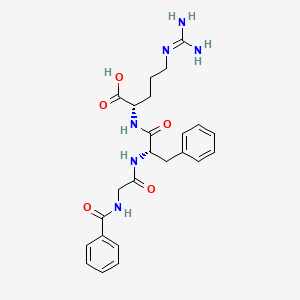
![5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one](/img/structure/B1346060.png)
